molecular formula C8H7N3O B8292210 5-amino-1(2H)-phthalazinone

5-amino-1(2H)-phthalazinone

Cat. No. B8292210
M. Wt: 161.16 g/mol
InChI Key: PJCMURZRUATYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1(2H)-phthalazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1(2H)-phthalazinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-amino-1(2H)-phthalazinone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-amino-2H-phthalazin-1-one

InChI

InChI=1S/C8H7N3O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,9H2,(H,11,12)

InChI Key

PJCMURZRUATYFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NNC2=O)C(=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 3-hydroxy-4-nitrophthalide (43.4 g, 0.22 mole) and hydrazine hydrate (11.6 ml) in ethanol (1830 ml) was heated under reflux for 1 hour. The heating was discontinued and palladium on carbon (10%, 2.44 g) was added (with caution) over 15 minutes. A solution of hydrazine hydrate (24.2 ml) in ethanol (304 ml) was then added, dropwise, over 30 minutes and the mixture was heated under reflux for a further 2.5 hours. Filtration of the hot reaction mixture followed by the addition of a saturated solution of hydrogen chloride in ethanol (80 ml) to the filtrate gave a solid precipitate which was collected and washed with ethanol and ether. Evaporation of the filtrate gave a solid residue which was washed several times with boiling ethanol. The combined solids were recrystallised from water, after charcoal treatment, to give 5-amino-1(2H)-phthalazinone (12.7 g, 35%, m.p. 289°-291°).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
1830 mL
Type
solvent
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Quantity
304 mL
Type
solvent
Reaction Step Two
Quantity
2.44 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

980 mg of 5-nitro-phthalazin-1-one (Example 66) and 100 mg of palladium on activated carbon are suspended in 50 ml of ethyl acetate and 1 ml of triethylamine, and it is hydrogenated with hydrogen under normal pressure. It is filtered through diatomaceous earth, and the solvent is removed in a vacuum. 830 g of 5-amino-phthalazin-1-one as a solid is obtained as a crude product.
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

980 mg of 5-nitro-phthalazin-1-one (Example 66) and 100 mg of palladium on activated carbon are suspended in 50 ml of ethyl acetate and 1 ml of triethylamine and hydrogenated with hydrogen under normal pressure. It is filtered through diatomaceous earth, and the solvent is removed in a vacuum. As a crude product, 830 mg of 5-amino-phthalazin-1-one is obtained as a solid.
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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